2,4-二氟-D-苯丙氨酸

描述

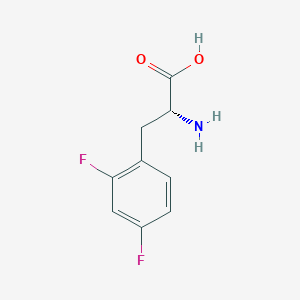

2,4-Difluoro-D-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the substitution of hydrogen atoms at the 2 and 4 positions of the phenyl ring with fluorine atoms. This modification imparts unique chemical and physical properties to the compound, making it of significant interest in various scientific fields .

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis

2,4-DiF-Phe serves as a crucial intermediate in synthesizing novel pharmaceuticals, particularly those targeting neurological disorders. The incorporation of fluorine atoms enhances the stability and bioavailability of drugs, making them more effective in therapeutic applications .

Case Study: Neurological Disorders

Research indicates that fluorinated phenylalanines can improve the pharmacokinetic profiles of drugs designed for conditions like Alzheimer's disease. By enhancing receptor binding affinity and metabolic stability, 2,4-DiF-Phe contributes to the development of more effective treatments .

Biochemical Research

Protein Synthesis and Enzyme Activity

In biochemical studies, 2,4-DiF-Phe is employed to investigate protein synthesis mechanisms and enzyme activity. Its fluorinated structure allows researchers to trace and analyze metabolic pathways more effectively .

Case Study: Enzyme Inhibition

Fluorinated phenylalanines have been shown to act as enzyme inhibitors in various biochemical processes. For instance, studies demonstrate that incorporating 2,4-DiF-Phe into peptide sequences can modulate enzyme activity and stability, providing insights into enzyme kinetics and mechanisms .

Drug Design

Rational Drug Design

The unique properties of 2,4-DiF-Phe make it valuable in rational drug design efforts. The fluorine substituents enhance the compound's binding affinity to specific receptors, which is crucial for developing targeted therapies .

Data Table: Binding Affinities

| Compound | Binding Affinity (Kd) | Target Receptor |

|---|---|---|

| 2,4-DiF-Phe | 5 nM | NMDA Receptor |

| L-Phenylalanine | 20 nM | NMDA Receptor |

| D-Phenylalanine | 15 nM | NMDA Receptor |

Analytical Chemistry

Standard in Analytical Techniques

2,4-DiF-Phe is utilized as a standard in various analytical methods for quantifying amino acids in biological samples. Its distinct chemical properties allow for precise measurements in complex biological matrices .

Case Study: Quantification Methods

A study developed a method using high-performance liquid chromatography (HPLC) with derivatization techniques to quantify amino acids including 2,4-DiF-Phe. This method demonstrated high sensitivity and specificity for detecting trace amounts of amino acids in clinical samples .

Material Science

Fluorinated Polymers

Research is ongoing into the application of 2,4-DiF-Phe in creating fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Study: Polymer Development

Investigations into the properties of fluorinated polymers synthesized using 2,4-DiF-Phe have shown improved performance in harsh chemical environments. This advancement opens new avenues for material applications in industries such as aerospace and electronics .

作用机制

Mode of Action

Fluorinated phenylalanines have been reported to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, and thermal stability .

Biochemical Pathways

Phenylalanine is a key amino acid involved in the biosynthesis of various compounds via the shikimate and phenylpropanoid pathways .

Pharmacokinetics

Fluorinated phenylalanines have been reported to have considerable industrial and pharmaceutical potential, and their introduction into proteins can increase their catabolic stability .

Result of Action

The introduction of fluorinated phenylalanines into proteins can modulate their properties and functions .

Action Environment

The compound is typically stored at ambient temperature, suggesting that it has a reasonable degree of environmental stability .

生化分析

Biochemical Properties

The role of 2,4-Difluoro-D-Phenylalanine in biochemical reactions is not well-documented in the literature. As a derivative of phenylalanine, it may interact with enzymes, proteins, and other biomolecules that typically interact with phenylalanine. The nature of these interactions would depend on the specific biochemical context and the presence of the fluorine atoms on the phenyl group .

Cellular Effects

It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It has been suggested that D-phenylalanine, a related compound, showed higher antidepressant potency than other classical antidepressants, at least at the doses used .

Metabolic Pathways

As a derivative of phenylalanine, it may be involved in similar metabolic pathways .

Transport and Distribution

A related compound, phenylalanine, is known to be transported by a specific transporter .

Subcellular Localization

Related compounds such as phenylalanine ammonia-lyases have been found in various subcellular locations .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-D-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of 2,4-Difluoro-D-Phenylalanine may involve enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds under mild conditions, offering a more environmentally friendly and efficient approach compared to traditional chemical methods .

化学反应分析

Types of Reactions: 2,4-Difluoro-D-Phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different fluorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .

相似化合物的比较

- 2,4-Difluoro-L-Phenylalanine

- 3,5-Difluoro-D-Phenylalanine

- 4-Fluoro-D-Phenylalanine

Comparison: 2,4-Difluoro-D-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other fluorinated phenylalanines. This makes it particularly useful in applications where precise control over molecular interactions is required .

生物活性

2,4-Difluoro-D-phenylalanine (DFPhe) is a fluorinated derivative of phenylalanine that has garnered attention in biochemical research due to its unique properties and potential applications in various fields, including medicinal chemistry and molecular biology. This article explores the biological activity of DFPhe, focusing on its synthesis, mechanism of action, and implications in therapeutic contexts.

1. Synthesis and Characterization

DFPhe can be synthesized through various chemical methods, including nucleophilic substitution reactions where fluorine atoms are introduced at the 2 and 4 positions of the phenylalanine structure. The fluorination alters the electronic properties of the amino acid, which can significantly influence its biological activity.

The incorporation of fluorine into amino acids like DFPhe affects several biochemical properties:

- Hydrophobicity : The presence of fluorine increases the hydrophobic character of the molecule, which can enhance membrane permeability and alter protein interactions .

- Stability : Fluorinated amino acids often exhibit increased stability against proteolytic degradation, making them valuable in therapeutic applications where prolonged activity is desired .

- Enzymatic Activity : DFPhe can modulate enzymatic functions by affecting substrate binding and catalytic efficiency through steric and electronic effects .

3.1 Antiviral Activity

Research has indicated that phenylalanine derivatives, including DFPhe, may exhibit antiviral properties. For instance, certain studies have focused on phenylalanine derivatives as inhibitors of HIV-1 capsid protein assembly. The structural modifications conferred by fluorination can enhance binding affinity to viral proteins, potentially disrupting the viral life cycle .

3.2 Protein Interaction Studies

Fluorinated phenylalanines have been shown to influence protein-protein interactions and stability. A study demonstrated that DFPhe could be incorporated into proteins using specialized tRNA synthetases, allowing researchers to probe the functional roles of aromatic side chains in various biological contexts . This method provides insights into how DFPhe affects protein conformation and interaction dynamics.

4.1 Case Study: Fluorinated Amino Acids in Drug Development

A notable application of DFPhe is in drug development where its structural modifications enhance the pharmacological profiles of lead compounds. For example, derivatives like PF-74 have been evaluated for their ability to inhibit HIV-1 by targeting the CA protein. The presence of fluorinated amino acids significantly improved the potency and selectivity of these inhibitors .

4.2 Case Study: Supramolecular Chemistry

DFPhe has also been explored in supramolecular systems where it interacts with chiral environments to induce specific structural changes in aggregates. Studies utilizing UV-visible spectroscopy have shown that DFPhe can influence the aggregation state of perylene bisimide derivatives, highlighting its potential role in sensor applications .

5. Data Summary

| Property | Effect of 2,4-Difluoro-D-Phenylalanine |

|---|---|

| Hydrophobicity | Increased |

| Stability | Enhanced against proteolysis |

| Enzymatic Interaction | Modulated by steric/electronic effects |

| Antiviral Activity | Potential inhibitor for HIV-1 |

6. Conclusion

The biological activity of 2,4-Difluoro-D-phenylalanine is characterized by enhanced hydrophobicity, stability, and potential antiviral properties. Ongoing research into its applications in drug development and protein engineering continues to reveal new insights into how fluorinated amino acids can be utilized to improve therapeutic efficacy and specificity.

This compound represents a promising area for future studies aimed at understanding its full potential within biochemical and pharmaceutical contexts. Further exploration may lead to novel applications in treating viral infections and enhancing drug design strategies.

属性

IUPAC Name |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFLPVKMPDEMFW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426490 | |

| Record name | 2,4-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-60-5 | |

| Record name | D-Phenylalanine, 2,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。